molecular formula C11H13BrClNO2 B8395905 3-Bromo-5-chloro-4-(tetrahydro-pyran-2-yloxymethyl)-pyridine

3-Bromo-5-chloro-4-(tetrahydro-pyran-2-yloxymethyl)-pyridine

Cat. No. B8395905
M. Wt: 306.58 g/mol
InChI Key: AQHMVBRLZMMYDQ-UHFFFAOYSA-N
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Patent
US08410134B2

Procedure details

2,4-Dichloro-pyridine-3-carbaldehyde (1.565 g. 8.89 mmol) was reduced to (2,4-dichloro-pyridin-3-yl)-methanol according to the procedure described for the preparation of (3,5-dichloro-pyridin-4-yl)-methanol and subsequently protected with the THP-group according to the procedure described for the preparation 3-bromo-5-chloro-4-(tetrahydro-pyran-2-yloxymethyl)-pyridine to provide the title compound.
Quantity
1.565 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([Cl:10])[CH:5]=[CH:4][N:3]=1.ClC1[C:17]([CH2:18][OH:19])=[C:16](Cl)[CH:15]=[CH:14]N=1.ClC1C=NC=C(Cl)C=1CO.BrC1C=NC=C(Cl)C=1COC1CCCCO1>>[Cl:1][C:2]1[C:7]([CH2:8][O:9][CH:14]2[CH2:15][CH2:16][CH2:17][CH2:18][O:19]2)=[C:6]([Cl:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.565 g
Type
reactant
Smiles
ClC1=NC=CC(=C1C=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1CO)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC=C(C1CO)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1COC1OCCCC1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1COC1OCCCC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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